molecular formula C34H45N9O2 B13918910 Cdk7-IN-5

Cdk7-IN-5

Cat. No.: B13918910
M. Wt: 611.8 g/mol
InChI Key: POECXUHOCANBJS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk7-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes the formation of a pyrazolo[1,5-a]-1,3,5-triazine core structure, followed by macrocyclization to achieve the desired selectivity profile .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Cdk7-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.

    Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation and transcription.

    Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CDK7.

    Industry: Used in the development of new drugs targeting CDK7 and related pathways.

Mechanism of Action

Cdk7-IN-5 exerts its effects by inhibiting the kinase activity of CDK7. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound disrupts the phosphorylation of these CDKs, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk7-IN-5 is unique due to its high selectivity for CDK7 over other CDKs, achieved through the macrocyclization of its core structure. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C34H45N9O2

Molecular Weight

611.8 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[4-[[2-[[[2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]anilino]methyl]phenyl]but-2-enamide

InChI

InChI=1S/C34H45N9O2/c1-24(2)29-23-37-43-32(29)39-34(45-28-16-19-42(5)20-17-28)40-33(43)36-22-26-9-6-7-10-30(26)35-21-25-12-14-27(15-13-25)38-31(44)11-8-18-41(3)4/h6-15,23-24,28,35H,16-22H2,1-5H3,(H,38,44)(H,36,39,40)/b11-8+

InChI Key

POECXUHOCANBJS-DHZHZOJOSA-N

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)/C=C/CN(C)C)OC5CCN(CC5)C

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)C=CCN(C)C)OC5CCN(CC5)C

Origin of Product

United States

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